molecular formula C13H16O4S B1340695 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid CAS No. 74254-66-3

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid

Cat. No.: B1340695
CAS No.: 74254-66-3
M. Wt: 268.33 g/mol
InChI Key: QIDSTHQKFFPEIH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₄S. It is characterized by a cyclohexane ring substituted with a benzenesulfonyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)cyclohexane-1-carboxylic acid
  • 1-(Tosyl)cyclohexane-1-carboxylic acid
  • 1-(Methanesulfonyl)cyclohexane-1-carboxylic acid

Uniqueness: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a benzenesulfonyl group and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, often referred to as a benzenesulfonyl derivative of cyclohexane, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring substituted with a benzenesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its interaction with biological systems.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell cycle progression.

The biochemical properties of this compound include:

  • Solubility : The compound displays moderate solubility in aqueous solutions, which can influence its bioavailability.
  • Stability : It has shown stability under physiological conditions, making it a candidate for further pharmacological studies.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Ruminococcaceae bacterium CPB6, affecting growth and metabolism.
Showed selective inhibition of NKCC1 in neuronal models, suggesting potential applications in neurodevelopmental disorders.
Investigated as a potential pharmaceutical intermediate with promising anticancer properties in vitro.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is absorbed effectively when administered orally.
  • Distribution : It distributes well across various tissues, which is essential for its biological activity.
  • Metabolism : Metabolic pathways involving phase I and phase II reactions have been identified, influencing its efficacy and safety profile.
  • Excretion : Primarily excreted via renal pathways, necessitating further investigation into its long-term effects on kidney function.

Properties

IUPAC Name

1-(benzenesulfonyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSTHQKFFPEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565747
Record name 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74254-66-3
Record name 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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